m-PEG8-ethoxycarbonyl-propanoic acid
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Overview
Description
m-PEG8-ethoxycarbonyl-propanoic acid is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that harness the cell’s natural protein degradation machinery to selectively degrade target proteins. This compound is particularly valuable in the field of targeted therapy due to its ability to facilitate the connection between a ligand for an E3 ubiquitin ligase and a ligand for a target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG8-ethoxycarbonyl-propanoic acid typically involves the reaction of polyethylene glycol (PEG) with ethyl chloroformate and 3-hydroxypropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including esterification and purification, to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
m-PEG8-ethoxycarbonyl-propanoic acid primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ethoxycarbonyl group is replaced by other functional groups .
Common Reagents and Conditions
Esterification: Typically involves reagents like ethyl chloroformate and catalysts such as pyridine.
Hydrolysis: Conducted under acidic or basic conditions to break the ester bond.
Substitution: Utilizes nucleophiles to replace the ethoxycarbonyl group.
Major Products
The major products formed from these reactions include various PEG derivatives and modified PROTAC linkers, which are used in the synthesis of targeted therapeutic agents .
Scientific Research Applications
m-PEG8-ethoxycarbonyl-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the study of protein degradation pathways and the development of targeted therapies.
Medicine: Integral in the design of drugs that selectively degrade disease-causing proteins.
Industry: Employed in the production of advanced therapeutic agents and research tools.
Mechanism of Action
m-PEG8-ethoxycarbonyl-propanoic acid functions as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This connection enables the ubiquitin-proteasome system to recognize and degrade the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .
Comparison with Similar Compounds
Similar Compounds
- m-PEG4-ethoxycarbonyl-propanoic acid
- m-PEG6-ethoxycarbonyl-propanoic acid
- m-PEG12-ethoxycarbonyl-propanoic acid
Uniqueness
m-PEG8-ethoxycarbonyl-propanoic acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly effective in the synthesis of PROTACs, offering advantages in terms of stability and efficacy compared to shorter or longer PEG-based linkers .
Properties
IUPAC Name |
4-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O12/c1-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-21(24)3-2-20(22)23/h2-19H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPATACFPISKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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